N-(4-ethylphenyl)-4-methoxybenzamide
Description
Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Drug Discovery
The benzamide framework, which consists of a benzene (B151609) ring attached to a carboxamide group, is a fundamental building block in the design of therapeutic agents. solubilityofthings.comwikipedia.org Its prevalence in medicinal chemistry can be attributed to several key features. The amide bond is relatively stable and can participate in hydrogen bonding as both a donor and acceptor, which is crucial for binding to biological targets like proteins and enzymes. researchgate.net
This structural motif is found in a wide array of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. walshmedicalmedia.comnanobioletters.com The versatility of the benzamide scaffold allows for extensive chemical modification. mdpi.com By adding different substituents to the benzene ring or the amide nitrogen, chemists can fine-tune the molecule's properties to enhance its affinity and selectivity for a specific biological target. acs.org For instance, various benzamide derivatives have been investigated as glucokinase activators for potential use in metabolic disorders and as enzyme inhibitors in the context of neurodegenerative diseases. nih.govnih.gov The ability to systematically alter the structure and explore the structure-activity relationships (SAR) makes benzamides an attractive starting point for developing new and more effective therapeutic agents. nih.govwalshmedicalmedia.com
Overview of N-(4-ethylphenyl)-4-methoxybenzamide as a Research Compound
This compound is a specific derivative of the benzamide scaffold that has been noted in chemical literature and databases. uni.luchemicalbridge.co.uk As a research compound, its utility lies in its potential as a building block for more complex molecules or as a tool for probing biological systems. Its structure features a 4-ethylphenyl group attached to the amide nitrogen and a 4-methoxyphenyl (B3050149) group attached to the carbonyl carbon.
The physical and chemical properties of a compound are critical to its study and potential application. This compound is an organic solid with a defined molecular structure and mass. uni.luchemicalbridge.co.uk These fundamental characteristics are essential for its identification, characterization, and for predicting its behavior in chemical and biological systems. Research involving this and similar compounds contributes to the broader understanding of how small chemical modifications to the benzamide core can influence biological activity. mdpi.com For example, related N-phenylbenzamide derivatives have been synthesized and evaluated for their potential antiviral activities. mdpi.com
Below are the key chemical identifiers and properties for this compound.
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H17NO2 | uni.lu |
| Molecular Weight | 255.31 g/mol | uni.lu |
| CAS Number | 329938-99-0 | chemicalbridge.co.uk |
| InChIKey | LJSMFIUUVZSBDZ-UHFFFAOYSA-N | uni.luchemicalbridge.co.uk |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC | chemicalbridge.co.uk |
| Monoisotopic Mass | 255.12593 Da | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-12-4-8-14(9-5-12)17-16(18)13-6-10-15(19-2)11-7-13/h4-11H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMFIUUVZSBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of N 4 Ethylphenyl 4 Methoxybenzamide
Established Synthetic Pathways for Benzamide (B126) Derivatives
The synthesis of N-(4-ethylphenyl)-4-methoxybenzamide can be approached through various methods established for the broader class of benzamide derivatives. The core of its structure is the amide bond, formed between a carboxylic acid or its derivative and an amine. The most direct precursors are 4-methoxybenzoic acid or its activated forms, and 4-ethylaniline (B1216643).
Classical Amidation Reactions
The most traditional and widely used method for forming the amide linkage in a compound like this compound is through the acylation of an amine. This typically involves the reaction of 4-ethylaniline with an activated derivative of 4-methoxybenzoic acid, most commonly an acyl chloride.
Schotten-Baumann Reaction: This venerable reaction involves the treatment of an amine with an acid chloride in the presence of a base. website-files.comjk-sci.com For the target molecule, this would entail the reaction of 4-ethylaniline with 4-methoxybenzoyl chloride. The reaction is typically performed in a two-phase system of water and an organic solvent, with an aqueous base like sodium hydroxide (B78521) to neutralize the hydrogen chloride that is formed, driving the reaction to completion. website-files.comorganic-chemistry.org Organic bases such as pyridine (B92270) or triethylamine (B128534) can also be used, often in aprotic solvents. jk-sci.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by elimination of the chloride ion and deprotonation of the nitrogen to yield the final amide. website-files.comjk-sci.com
Direct Amidation: Direct condensation of a carboxylic acid and an amine is a more atom-economical but challenging approach due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Overcoming this requires high temperatures (often >140 °C) to drive off water, or the use of specific catalysts. rsc.org Various catalytic systems have been developed for direct amidation under milder conditions. Boron-based reagents, such as boric acid and various arylboronic acids, have proven effective. rsc.orgacs.org These catalysts activate the carboxylic acid, facilitating the nucleophilic attack by the amine. organic-chemistry.org Heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have also been shown to effectively catalyze the direct amidation of carboxylic acids with less reactive amines like anilines under reflux conditions. researchgate.net
| Reaction | Reactants | Key Reagents/Catalysts | Typical Conditions |
| Schotten-Baumann | 4-ethylaniline, 4-methoxybenzoyl chloride | Aqueous NaOH or Organic Base (e.g., Pyridine) | Biphasic (water/organic solvent) or aprotic solvent, Room temperature |
| Direct Catalytic Amidation | 4-ethylaniline, 4-methoxybenzoic acid | Boronic acids, Nb₂O₅ | High temperature with water removal, or milder with catalyst |
Modified Literature Methods for Analogous Compounds
Modern organic synthesis has introduced several sophisticated methods for amide bond formation, often through multicomponent reactions that allow for the construction of complex molecules in a single step.
Ugi and Passerini Reactions: The Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction are powerful tools for generating molecular diversity. researchgate.netpulsus.com While not a direct route to this compound itself, they are pivotal for creating libraries of related amide derivatives. researchgate.net The Ugi reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov The Passerini reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganicreactions.org These reactions are known for their high atom economy and typically proceed rapidly under mild conditions. wikipedia.org
A general procedure for synthesizing N-arylbenzamides, analogous to the target compound, involves dissolving the corresponding acid chloride in an anhydrous solvent like dichloromethane (B109758) at 0°C and then adding the amine dropwise. nanobioletters.com The reaction is then stirred at room temperature for several hours, followed by extraction and purification. nanobioletters.com This method has been used to synthesize compounds like N-(4-chlorophenyl)benzamide with yields of 75%. nanobioletters.com
Another approach is the Friedel-Crafts-type reaction using cyanoguanidine as a carboxamidation reagent in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov This method allows for the direct amidation of aromatic compounds. For instance, reacting toluene (B28343) this way produces a mixture of benzamide regioisomers in good yield. nih.gov
Electrochemical Synthesis Approaches for Related Benzamides
Electrosynthesis is emerging as a "green" alternative for amide synthesis, utilizing electrons as traceless reagents and often avoiding harsh conditions or toxic chemicals. researchgate.netuniroma1.it One approach involves the electrochemical generation of a strong nucleophile from an amine substrate, which then reacts with an acid anhydride (B1165640) to form the amide. rsc.org This "anion pool" method is operationally simple, performed at room temperature, and avoids the need for added bases. rsc.org
Another two-step electrochemical process begins with the synthesis of benzoin (B196080) from benzaldehyde, which is then amidated. researchgate.netuniroma1.it The amidation is carried out by an electrochemically generated superoxide (B77818) anion in the presence of an amine, with the superoxide/molecular oxygen system acting as both a base and an oxidant, leading to good yields of benzamides (up to 89%). researchgate.netuniroma1.it While this specific route is for aliphatic amines, the development of electrochemical methods for N-aryl amides is an active area of research. acs.org These methods offer novel access to benzimidazole (B57391) derivatives and other N-containing heterocycles under mild, oxidant-free conditions. acs.org
| Method | Starting Materials | Key Features | Reported Yields |
| Anion Pool Synthesis | Amine, Acid Anhydride | Room temperature, no added base, "green" method | Up to 90% rsc.org |
| Benzoin Amidation | Benzaldehyde, Aliphatic Amine | Two-step electrochemical process, mild conditions | Up to 89% researchgate.netuniroma1.it |
| Dehydrogenative Amination | Dibenzylamines | Forms C-N bonds without transition metals or oxidants | Moderate to good yields acs.org |
Functional Group Interconversions and Derivatization Approaches
Once this compound is synthesized, its structure offers several sites for further chemical modification. Functional group interconversion (FGI) is a key strategy for creating derivatives with potentially new properties. imperial.ac.uk
The ethyl group on the phenyl ring can be a site for various transformations. For example, benzylic oxidation could convert the ethyl group to an acetyl group or, under harsher conditions, a carboxylic acid. Halogenation at the benzylic position is also a possibility.
The methoxy (B1213986) group on the other aromatic ring is an ether linkage that can be cleaved to reveal a phenol. This is commonly achieved using strong acids like hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃). The resulting phenolic hydroxyl group opens up a new range of derivatization possibilities, such as O-alkylation or esterification. researchgate.net
The amide linkage itself is generally stable, but it can be N-arylated or N-alkylated under specific catalytic conditions. For instance, nickel-photoredox catalysis has been shown to enable the N-arylation of amides, tolerating a variety of functional groups. escholarship.org Furthermore, the aromatic rings can undergo electrophilic substitution reactions, though the directing effects of the existing substituents (the electron-donating ethyl and methoxy groups, and the deactivating acylamino group) would need to be carefully considered to control the regioselectivity of the substitution.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and cost.
For the Schotten-Baumann reaction , a key optimization is the efficient neutralization of the HCl byproduct. organic-chemistry.org The choice of base (e.g., NaOH, pyridine) and solvent system can significantly impact the reaction rate and yield. website-files.comjk-sci.com Recent studies have employed Bayesian optimization algorithms to fine-tune continuous flow Schotten-Baumann reactions, simultaneously optimizing for objectives like space-time-yield and E-factor (a measure of waste produced). rsc.org This approach demonstrated that continuous flow conditions could suppress the undesired hydrolysis of the acid chloride, leading to higher yields compared to batch conditions. rsc.org
In direct catalytic amidation , the choice of catalyst is paramount. For Nb₂O₅-catalyzed reactions, refluxing in a solvent like xylene that allows for azeotropic removal of water is effective. researchgate.net For boronic acid-catalyzed amidations, the reaction often requires a dehydrating agent like molecular sieves to achieve high yields at ambient temperatures. acs.orgorganic-chemistry.org
In multicomponent reactions like the Ugi reaction, reactant concentration is a critical parameter, with higher concentrations (0.5M - 2.0M) generally providing the best yields. wikipedia.org The optimization of these complex, multi-variable reactions can be accelerated using parallel synthesis and automated liquid handling systems to rapidly screen a wide array of solvents, temperatures, and reactant ratios. youtube.com
For electrochemical methods , parameters such as the choice of electrode material, supporting electrolyte, solvent, and the amount of electrical current passed are all critical variables that must be optimized to maximize the yield of the desired benzamide. uniroma1.it
Pre Clinical Biological Activity Spectrum of N 4 Ethylphenyl 4 Methoxybenzamide and Its Analogues
In Vitro Anti-proliferative and Anticancer Evaluations
The benzamide (B126) scaffold is a key component in many compounds investigated for their potential to combat cancer. Studies on analogues of N-(4-ethylphenyl)-4-methoxybenzamide reveal a range of anti-proliferative and cytotoxic effects against various cancer cell lines.
Cytotoxicity Profiling in Cancer Cell Lines (e.g., PC3, HepG2, A2780, HCT-116)
For instance, a series of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides were evaluated for their antiproliferative activities. Several of these compounds exhibited potent effects against HCT-116 and other cancer cell lines, with some showing IC50 values in the low micromolar range. nih.gov One of the promising compounds from this series, T11, was found to block the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell proliferation and survival. nih.gov
Furthermore, studies on other benzamide derivatives have shown significant cytotoxic effects. For example, certain N-phenylbenzamide derivatives bearing an imidazole (B134444) moiety have demonstrated good to moderate activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Specifically, derivatives with a para-methoxy group, similar to the one in this compound, showed promising IC50 values. nih.gov
The following table summarizes the cytotoxic activity of some benzamide analogues against various cancer cell lines.
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide (T11) | HCT-116 | Not specified | nih.gov |
| Imidazole-based N-phenylbenzamide (4e) | A549 | 8.9 | nih.gov |
| Imidazole-based N-phenylbenzamide (4e) | HeLa | 11.1 | nih.gov |
| Imidazole-based N-phenylbenzamide (4e) | MCF-7 | 9.2 | nih.gov |
| Imidazole-based N-phenylbenzamide (4f) | A549 | 7.5 | nih.gov |
| Imidazole-based N-phenylbenzamide (4f) | HeLa | 9.3 | nih.gov |
| Imidazole-based N-phenylbenzamide (4f) | MCF-7 | 8.9 | nih.gov |
Modulation of Cell Cycle Progression
A key mechanism through which anticancer agents exert their effects is by interfering with the cell cycle, leading to cell cycle arrest and preventing cancer cell division. N-substituted benzamides have been shown to induce a G2/M cell cycle block. researchgate.net For example, the N-substituted benzamide declopramide (B1670142) was found to cause cell cycle arrest in the G2/M phase prior to the induction of apoptosis. researchgate.net This effect was observed to be independent of p53, a key tumor suppressor protein, suggesting a broad applicability for cancers with mutated p53. researchgate.net
Another related compound, the resveratrol (B1683913) analogue N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), has been reported to induce G2/M phase cell cycle arrest in HeLa human cervical cancer cells. researchgate.netmdpi.comnih.gov This arrest was associated with changes in the expression and phosphorylation of proteins that regulate the G2/M checkpoint. researchgate.netmdpi.comnih.gov
The ability of these analogues to halt the cell cycle at critical checkpoints underscores the potential of this compound to function as an anti-proliferative agent.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer drugs work by inducing apoptosis. Research on N-substituted benzamides has demonstrated their ability to trigger this process.
Declopramide, for instance, has been shown to induce apoptosis in both murine and human cancer cell lines. nih.gov The mechanism involves the release of cytochrome c from the mitochondria and the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis, further confirming the involvement of the mitochondrial pathway. researchgate.net
Similarly, the resveratrol analogue MPDB was found to induce apoptosis in HeLa cells, which was evidenced by the activation of caspases and a decrease in the expression of the anti-apoptotic protein Bcl-xl. researchgate.netmdpi.comnih.gov These findings suggest that benzamide derivatives, including potentially this compound, can activate the cellular machinery required for apoptosis.
Anti-inflammatory Properties
Inflammation is a key process in many chronic diseases, including cancer and autoimmune disorders. The benzamide structure is present in compounds with known anti-inflammatory activity.
Inhibition of Inflammatory Mediators and Pathways
N-substituted benzamides have been shown to possess anti-inflammatory properties. nih.gov For example, metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in mice. nih.gov TNF-α is a major pro-inflammatory cytokine. The anti-inflammatory effects of these benzamides are thought to be mediated through the inhibition of the transcription factor NF-κB, a central regulator of inflammatory responses. nih.govnih.gov
A study on novel N-phenylcarbamothioylbenzamides, which share structural similarities with this compound, revealed significant anti-inflammatory activity. researchgate.netresearchgate.netnih.govnih.govmdpi.com Several of these compounds exhibited potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation and pain. researchgate.netresearchgate.netnih.govnih.govmdpi.com
The following table presents data on the anti-inflammatory activity of some N-phenylcarbamothioylbenzamide analogues.
| Analogue | Anti-inflammatory Activity (% inhibition of edema) | PGE2 Inhibition (pg/mL) | Reference |
| Compound 1e | 61.45% | 68.32 | researchgate.netresearchgate.netnih.govnih.govmdpi.com |
| Compound 1h | 51.76% | 54.15 | researchgate.netresearchgate.netnih.govnih.govmdpi.com |
| Indomethacin (reference) | 22.43% | 96.13 | researchgate.netresearchgate.netnih.govnih.govmdpi.com |
Targeted Inhibition of Specific Enzymes (e.g., p38 MAP Kinase)
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and interleukin-1 (IL-1). nih.govacs.orgresearchgate.net As such, inhibitors of p38 MAP kinase are considered promising therapeutic agents for inflammatory diseases. The benzamide scaffold has been identified as a crucial feature in a number of potent p38 MAP kinase inhibitors. nih.govacs.orgresearchgate.netnih.gov
For example, the compound TAK-715, which contains a benzamide moiety, is a potent inhibitor of p38α MAP kinase with an IC50 of 7.1 nM. nih.govnih.govacs.orgresearchgate.net It also effectively inhibited the release of TNF-α from human monocytic THP-1 cells with an IC50 of 48 nM. nih.govnih.govacs.orgresearchgate.net Another series of hybrid molecules containing N-cyclopropylbenzamides also yielded potent p38α MAP kinase inhibitors, with one compound displaying an IC50 of 0.027 μM. nih.gov
The consistent finding of p38 MAP kinase inhibition among various benzamide analogues suggests that this compound may also possess the ability to target this key inflammatory enzyme.
Antioxidant Activity Investigations
Antioxidants are crucial for defending against cellular damage from reactive oxygen species (ROS). The chemical structure of this compound, featuring a methoxyphenyl group, suggests a potential for antioxidant activity, a characteristic often associated with phenolic and methoxyphenolic compounds. scienceopen.com
Free Radical Scavenging Capabilities
The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. Phenolic compounds are well-documented for their free radical scavenging mechanisms. scienceopen.com The methoxy (B1213986) group (-OCH3) present in this compound is a key structural feature in many compounds known for this activity. For instance, studies on natural methoxyphenols like eugenol (B1671780) and synthetic analogues such as 2-allyl-4-methoxyphenol (B1267482) have demonstrated their capacity to efficiently scavenge various radicals, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.gov The mechanism often involves the donation of a hydrogen atom from the phenolic hydroxyl group (or a group that can be metabolically converted to it) to stabilize the free radical. nih.gov
Research on other complex polyphenolic glycosides, such as 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside, has also confirmed significant scavenging capacity against DPPH, ABTS•+, and superoxide (B77818) anion radicals. nih.gov While direct studies on this compound are limited, the presence of the 4-methoxybenzoyl moiety is significant. The antioxidant activity of such structures is often linked to the stability of the resulting phenoxyl radical. scienceopen.com For example, taxifolin, a component of silymarin, was found to be a highly effective free radical scavenger in a DPPH assay, significantly more so than other related isomers. mdpi.com
Role in Oxidative Stress Mitigation
Oxidative stress arises from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects. Compounds that scavenge these radicals can mitigate this stress. scienceopen.com The potential free-radical scavenging activity of this compound and its analogues suggests they could play a role in protecting cells from oxidative damage. For example, some marine bromophenols have been shown to protect skin cells from oxidative damage by modulating cellular pathways like the Nrf2/Keap1 system. mdpi.com While direct evidence for this compound is not available, analogues with similar structural motifs have shown promise. The investigation of 3-(cyclopentyloxy)-4-methoxybenzamide (B136354) derivatives as phosphodiesterase IV (PDE IV) inhibitors also involved evaluating their effect on superoxide generation from eosinophils, linking them to processes involved in oxidative stress. nih.gov
Antimicrobial Efficacy Assessments
The rise of drug-resistant microbes has fueled the search for new antimicrobial agents. Benzamide and amide derivatives have emerged as a promising class of compounds with a broad spectrum of activity. nanobioletters.com
Antibacterial Activity
A range of N-substituted benzamide and acetamide (B32628) derivatives have demonstrated notable antibacterial properties. For instance, certain N-benzamide derivatives have shown significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com One particular compound exhibited a 24 mm zone of inhibition against E. coli and B. subtilis, with Minimum Inhibitory Concentration (MIC) values of 3.12 and 6.25 μg/mL, respectively. nanobioletters.com
Analogues such as N-(4-methoxybenzyl)alkenamides have also been synthesized and tested, with some showing powerful antibacterial effects. nih.gov Furthermore, research into derivatives of N-(4-methoxyphenyl)acetamide revealed that a synthesized sodium acetyl(4-methoxyphenyl)carbamodithioate showed a maximum inhibition zone of 18 mm against Pectobacterium carotovorum bacteria at a concentration of 0.4%. researchgate.net In other studies, benzothiazole (B30560) derivatives of 3-substituted 2,6-difluorobenzamides were identified as potent antistaphylococcal agents that function by inhibiting the cell division protein FtsZ. nih.gov
Table 1: Antibacterial Activity of Selected Benzamide Analogues
| Compound/Analogue Class | Bacterial Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| N-Benzamide derivative | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |
| N-Benzamide derivative | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Zone of Inhibition | 18 mm (at 0.4% conc.) | researchgate.net |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | E. coli | MIC | 31.3 ppm | researchgate.net |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | B. subtilis | MIC | 31.3 ppm | researchgate.net |
Antifungal Activity (e.g., against Candida albicans)
Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, represent a significant health challenge. ijpsr.com Amide derivatives have shown considerable promise as antifungal agents. nanobioletters.com Studies on N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety found that several compounds exhibited excellent antifungal activity against various plant-pathogenic fungi. semanticscholar.org For example, compound 4q in one study showed a 98.5% inhibition rate against B. cinerea, which was superior to the commercial fungicide pyrimethanil. semanticscholar.org
More specifically, N-(4-halobenzyl)amides derived from benzoic and cinnamic acids were evaluated against several Candida species. nih.gov These tests revealed that benzamides, particularly a vanillic amide derivative, showed notable sensitivity against Candida strains. The study concluded that a hydroxyl group in the para position and a methoxyl group at the meta position enhance antifungal activity. nih.gov In a separate investigation, 2-octanoylbenzohydroquinone demonstrated potent activity against Candida krusei and Rhizopus oryzae, with MIC values of 2 and 4 μg/mL, respectively, comparable to amphotericin B. mdpi.com
Table 2: Antifungal Activity of Selected Benzamide and Analogue Structures
| Compound/Analogue Class | Fungal Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| N-phenylbenzamide derivative (4q) | B. cinerea | Inhibition Rate | 98.5% (at 50 µg/mL) | semanticscholar.org |
| N-phenylbenzamide derivative (4q) | Phomopsis sp. | Inhibition Rate | 92.0% (at 50 µg/mL) | semanticscholar.org |
| Vanillic amide derivative | Candida species | MIC | 256 to >1024 µg/mL (range for series) | nih.gov |
| 2-Octanoylbenzohydroquinone | Candida krusei | MIC | 2 µg/mL | mdpi.com |
| 2-Octanoylbenzohydroquinone | Rhizopus oryzae | MIC | 4 µg/mL | mdpi.com |
Other Pharmacological Activities
Beyond antioxidant and antimicrobial effects, the benzamide scaffold is associated with a wide range of other pharmacological activities.
Anthelmintic Activity: A simplified analogue, N-(4-methoxyphenyl)pentanamide, was found to have anthelmintic properties against the nematode Toxocara canis. Its activity was comparable to the widely used drug albendazole, but it showed significantly lower cytotoxicity to human and animal cell lines in vitro. nih.gov
Phosphodiesterase (PDE) IV Inhibition: A series of 3-(cyclopentyloxy)-4-methoxybenzamide derivatives were designed as selective inhibitors of PDE IV. nih.gov One compound, 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, showed exceptional potency in inhibiting PDE IV and histamine-induced bronchospasm in pre-clinical models, suggesting potential therapeutic application in asthma. nih.gov
Anti-inflammatory and Anxiolytic Activity: An analogue, Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote, was screened for in-vitro anti-inflammatory activity using a protein denaturation method and also showed potential as an anxiolytic agent in preliminary tests. researchgate.net
Anticancer and Antiviral Activity: Other related chemical classes have also shown potential in these areas. For example, some newly synthesized stilbene (B7821643) derivatives and their analogues demonstrated cytotoxic activity against breast (MCF-7) and cervical (HeLa) cancer cell lines. researchgate.net Additionally, a thiadiazole carbohydrazide (B1668358) compound was reported to have fungicidal and antivirus activities against the tobacco mosaic virus in preliminary tests. researchgate.net The broader class of amides has also been investigated for general antitumor properties. nanobioletters.com
Enzyme Inhibition Profiles (e.g., h-NTPDases, carbonic anhydrase)
The benzamide moiety is a versatile scaffold in medicinal chemistry, and its derivatives have been investigated for the inhibition of various enzymes. While information on the direct inhibition of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) by this compound analogues is not prominent in the reviewed literature, the broader benzamide class has been explored against other enzyme families, notably carbonic anhydrases and tyrosinase.
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers. nih.govunifi.it The primary class of CA inhibitors consists of sulfonamides, which coordinate directly to the zinc ion in the enzyme's active site. unifi.itmdpi.com
While the sulfonamide group is the classical pharmacophore for this target, research has explored other chemical structures. Some benzamide derivatives, for instance, have been reported to possess enzyme inhibitory activities. nih.gov For example, sulpiride (B1682569) and amisulpride (B195569) are benzamide-containing drugs with broad applications in psychiatry. nih.gov
Tyrosinase Inhibition: More specifically, research into N-arylated-4-yl-benzamides bearing bi-heterocyclic structures has shown potent inhibitory activity against tyrosinase, an enzyme crucial for melanin (B1238610) production and a target in conditions involving hyperpigmentation and in melanoma. nih.gov A study on these complex benzamide derivatives identified several compounds with significant tyrosinase inhibition, with Ki (inhibition constant) values in the nanomolar to micromolar range. nih.gov The most potent compound in this series demonstrated a Ki of 0.016 μM. nih.gov
| Compound | Structure Description | IC₅₀ (μM) | Kᵢ (μM) |
|---|---|---|---|
| Compound 5a | N-(4-hydroxyphenyl)-4-(3-(4-methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)benzamide | 0.04 ± 0.001 | 0.016 |
| Compound 5b | N-(3-chloro-4-hydroxyphenyl)-4-(3-(4-methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)benzamide | 0.05 ± 0.002 | 0.021 |
| Compound 5c | N-(4-hydroxy-3-methylphenyl)-4-(3-(4-methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)benzamide | 0.08 ± 0.001 | 0.035 |
| Kojic Acid (Standard) | Standard Tyrosinase Inhibitor | 16.67 ± 0.5 | - |
No specific data were found in the reviewed literature regarding the inhibition of h-NTPDases by this compound or its close analogues.
Receptor Modulation (e.g., Dopamine (B1211576) D4 receptor, α7 Nicotinic Acetylcholine (B1216132) Receptor)
The benzamide scaffold is a well-established pharmacophore for targeting G protein-coupled receptors (GPCRs), particularly dopamine receptors.
Dopamine D4 Receptor Modulation: The dopamine D4 receptor, a member of the D2-like receptor family, is implicated in the pathophysiology of various neurological and psychiatric disorders. mdpi.com Substituted benzamides have been extensively studied as D4 receptor antagonists. Research indicates that substitutions on the benzamide ring significantly influence binding affinity and selectivity. nih.govnih.gov
For instance, a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives were evaluated for their affinity at cloned dopamine receptors. One compound, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, which contains a methoxybenzamide core, demonstrated high affinity for the D4 receptor with a Ki value of 2.1 nM. nih.gov This highlights that the D4 receptor can tolerate bulk at the 4-position of the benzamide ring. nih.gov Further studies on analogues of the D4-selective antagonist L-745,870 identified a 4-methoxyphenyl (B3050149) derivative with a Ki of 3.6 nM at the rat D4 receptor, comparable to the lead compound but with improved selectivity. lookchem.com These findings underscore the potential of methoxy-substituted benzamide structures as high-affinity D4 receptor ligands.
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₄ Receptor Kᵢ (nM) |
|---|---|---|---|
| (S)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-nitrobenzamide | 1500 | 110 | 11 |
| (S)-N-(1-Benzyl-3-pyrrolidinyl)-4-amino-5-chloro-2-methoxybenzamide | 240 | 24 | 4.5 |
| 5c (YM-43611) | 230 | 21 | 2.1 |
| L-745,870 Analogue (4-methoxyphenyl derivative 5b) | 23000 | >10000 | 3.6 |
α7 Nicotinic Acetylcholine Receptor Modulation: The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel involved in cognitive processes, and its modulation is a therapeutic strategy for CNS disorders like Alzheimer's disease and schizophrenia. nih.gov Modulators are often classified as agonists or positive allosteric modulators (PAMs). nih.gov While extensive research has focused on developing α7 nAChR modulators, the compounds that have advanced clinically, such as quinuclidine (B89598) derivatives and benzenesulfonamides, are structurally distinct from this compound. nih.govacs.org The reviewed literature did not provide specific data on the modulation of α7 nAChR by simple N-phenylbenzamide derivatives.
Antiplatelet Aggregation Studies
Platelet aggregation is a critical process in hemostasis and thrombosis. scispace.com Analogues of this compound have been investigated for their ability to inhibit this process. The research was inspired by the antiplatelet drug Picotamide (N,N'-bis(3-pycolyl)-4-methoxylisophthalamide), which features a central 4-methoxy substituted ring. scispace.com
In one study, scientists synthesized a series of N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides. scispace.com These compounds are considered bioisosteres of the corresponding isophthalamides, where the amide carbonyl groups are replaced by sulfonyl groups. scispace.com The in vitro antiplatelet aggregation activities were evaluated using adenosine (B11128) diphosphate (B83284) (ADP) as the inducer. Several of these analogues, which maintain the 4-methoxy substitution, exhibited significant antiplatelet activity. The nature and position of substituents on the terminal phenyl rings were found to influence the inhibitory effect.
| Compound | Substituent on Phenyl Ring | Inhibition Rate (%) at 100 μg/mL |
|---|---|---|
| 2a | 3-F | 35.4 |
| 2b | 3-Cl | 38.2 |
| 2c | 3-Br | 40.1 |
| 2f | 3-CH₃ | 20.5 |
| 2j | 3-OCH₃ | 25.6 |
| Picotamide (Standard) | - | 45.8 |
Melanin Targeting for Radiopharmaceutical Development (pre-clinical)
One of the most well-documented pre-clinical applications for benzamide analogues is in the development of radiopharmaceuticals for targeting melanin. nih.govnih.gov Malignant melanoma, a highly aggressive skin cancer, is often characterized by the overexpression of melanin pigment, making it a unique target for diagnostic imaging and targeted radionuclide therapy. nih.govopenmedscience.com
Benzamide derivatives, due to their lipophilicity and specific binding properties, can penetrate cell membranes and bind to intracellular melanin. nih.gov This has led to the development of several radioiodinated benzamide analogues for melanoma targeting. aacrjournals.orgmdpi.com These compounds are designed to be taken up and retained in melanin-positive melanoma cells while clearing rapidly from non-target tissues. aacrjournals.org
A key compound in this class is [131I]MIP-1145 (Ioflubenzamide), a benzamide derivative that has shown high uptake and retention in melanoma cells and tumors in pre-clinical models. aacrjournals.orgmdpi.com In vitro binding studies demonstrated that [131I]MIP-1145 binds significantly more to melanin-positive SK-MEL-3 cells compared to melanin-negative A375 cells. aacrjournals.org Biodistribution studies in mice bearing human melanoma xenografts confirmed high tumor uptake. For example, at 4 hours post-injection, the uptake of [131I]MIP-1145 in the melanin-positive SK-MEL-3 tumor was 8.82 %ID/g (percent injected dose per gram of tissue), compared to only 1.19 %ID/g in the melanin-negative A375 tumor. mdpi.com This specific accumulation allows for both imaging with isotopes like Iodine-123 and therapy with beta-emitting isotopes like Iodine-131. nih.govopenmedscience.com
| Compound | Time Point | Melanotic Tumor (SK-MEL-3) | Amelanotic Tumor (A375) | Blood | Liver |
|---|---|---|---|---|---|
| [¹³¹I]MIP-1145 | 4 h | 8.82 ± 3.55 | 1.19 ± 0.07 | 0.48 ± 0.11 | 1.43 ± 0.20 |
| 24 h | 10.32 ± 2.65 | 0.43 ± 0.06 | 0.04 ± 0.01 | 0.31 ± 0.07 | |
| [¹³¹I]IFNABZA | 4 h | 4.98 ± 0.98 | 0.68 ± 0.09 | 0.17 ± 0.01 | 0.32 ± 0.04 |
| 24 h | 3.88 ± 0.32 | 0.31 ± 0.04 | 0.02 ± 0.00 | 0.10 ± 0.01 |
This targeted approach minimizes radiation exposure to healthy tissues and concentrates the therapeutic effect on tumor cells, representing a promising strategy for disseminated melanoma. aacrjournals.orgmdpi.com
Mechanistic Insights and Molecular Target Elucidation
Identification of Putative Biological Targets
A thorough search of scientific databases and patent literature yielded no specific studies aimed at identifying the biological targets of N-(4-ethylphenyl)-4-methoxybenzamide. While research on other benzamide (B126) derivatives shows a wide range of biological activities, from antimicrobial to anticancer effects, these findings cannot be directly extrapolated to the subject compound without specific experimental validation.
Enzyme-Ligand Interactions
There are no published studies that have investigated the direct interactions between this compound and any specific enzymes. Consequently, data on binding affinities, inhibition constants (Kᵢ), or IC₅₀ values are not available. Research on analogous compounds, such as certain sulfonamide derivatives which have been shown to inhibit enzymes like carbonic anhydrase, does not provide specific data for this compound.
Receptor Binding and Activation/Inhibition
No receptor binding assays or functional studies have been reported for this compound. Therefore, its potential to bind to, activate, or inhibit any known receptors remains uncharacterized. For comparison, studies on structurally different benzamide analogues have identified them as, for example, kappa opioid receptor antagonists, but similar investigations for this compound have not been documented.
Cellular and Subcellular Mechanisms of Action
The cellular and subcellular effects of this compound are currently unknown due to a lack of specific research in this area.
Pathway Modulation (e.g., oxidative stress pathways, folic acid synthesis inhibition for sulfonamide analogues)
There is no evidence in the current body of scientific literature to suggest that this compound modulates specific cellular pathways. Studies on other benzamides have shown effects on pathways such as reactive oxygen species (ROS) generation in cancer cells or the inhibition of folic acid synthesis in microbes by sulfonamide analogues. However, whether this compound exhibits any of these or other pathway-modulating activities has not been investigated.
Interaction with Cellular Macromolecules (e.g., proteins, nucleic acids)
Direct interaction studies of this compound with cellular macromolecules like proteins or nucleic acids have not been published. The nature of any potential binding, whether covalent or non-covalent, and the functional consequences of such interactions are yet to be determined.
Phenotypic Screening and Target Deconvolution
Phenotypic screening is a powerful method to uncover novel biological activities of compounds without a preconceived target. However, there are no public records of this compound being included in any phenotypic screening campaigns. As a result, there are no associated phenotypic outcomes that would necessitate subsequent target deconvolution efforts.
Structure Activity Relationship Sar Studies of N 4 Ethylphenyl 4 Methoxybenzamide Derivatives
Impact of Substituent Modifications on Biological Efficacy
The biological activity of N-(4-ethylphenyl)-4-methoxybenzamide derivatives is profoundly influenced by the nature and position of substituents on both the N-phenyl and benzoyl rings. Studies on analogous N-alkylphenyl-3,5-dinitrobenzamide compounds have demonstrated that modifications to the alkyl group on the phenyl ring can significantly impact biological outcomes. rsc.org For instance, a systematic variation of the alkyl chain length at the para-position of the N-phenyl ring can modulate lipophilicity, which in turn affects cell permeability and target engagement.
In a series of related N-aryl benzamide (B126) derivatives, the introduction of different functional groups on the benzoyl moiety has been shown to be a critical determinant of activity. The methoxy (B1213986) group at the para-position of the benzoyl ring in the parent compound is of particular interest. In studies on other bioactive molecules, such as N-benzimidazole-derived carboxamides, the presence and position of methoxy and hydroxy groups on the phenyl ring have been shown to strongly impact biological activity. mdpi.com For example, compounds bearing a 4-methoxy group have exhibited distinct activity profiles compared to those with methoxy groups at other positions or with different substituents altogether. mdpi.com
Furthermore, the replacement of the methoxy group with other electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule, which can be crucial for its interaction with biological targets. Research on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlighted that introducing a bromine atom, a more lipophilic and electron-withdrawing group, can alter the biological activity profile compared to its chloro-substituted or unsubstituted counterparts. mdpi.com
The following table summarizes the impact of hypothetical substituent modifications on the this compound scaffold based on findings from related compound series.
| Scaffold | R1 (on N-phenyl ring) | R2 (on benzoyl ring) | Anticipated Impact on Biological Efficacy (based on related structures) | Reference |
| N-phenyl-benzamide | -CH₂CH₃ (ethyl) | -OCH₃ (methoxy) at para-position | Baseline activity | - |
| N-phenyl-benzamide | -CH₃ (methyl) | -OCH₃ (methoxy) at para-position | May alter lipophilicity and binding affinity. | rsc.org |
| N-phenyl-benzamide | -CH₂CH₂CH₃ (propyl) | -OCH₃ (methoxy) at para-position | Increased lipophilicity could enhance or decrease activity depending on the target. | rsc.org |
| N-phenyl-benzamide | -CH₂CH₃ (ethyl) | -OH (hydroxy) at para-position | Introduction of a hydrogen-bond donor could significantly change target interactions. | mdpi.com |
| N-phenyl-benzamide | -CH₂CH₃ (ethyl) | -Cl (chloro) at para-position | Altered electronic properties and lipophilicity may affect activity. | mdpi.com |
| N-phenyl-benzamide | -CH₂CH₃ (ethyl) | -OCH₃ (methoxy) at meta-position | Positional change of the methoxy group likely alters the binding mode and efficacy. | mdpi.comresearchgate.net |
Positional Isomerism and Stereochemical Influences on Activity
Positional isomerism plays a critical role in defining the three-dimensional structure and, consequently, the biological activity of this compound derivatives. The location of the ethyl group on the N-phenyl ring and the methoxy group on the benzoyl ring are not arbitrary and have been optimized for specific interactions.
While this compound itself is achiral, the introduction of chiral centers through substituent modifications could lead to stereoisomers with distinct biological activities. For example, if the ethyl group were replaced with a chiral substituent, the resulting enantiomers or diastereomers would likely exhibit different potencies and selectivities. This is a well-established principle in medicinal chemistry, where the specific stereochemistry of a molecule is often crucial for its therapeutic effect.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the this compound scaffold, a putative pharmacophore model can be constructed based on its key structural elements.
The essential features of such a model would likely include:
A hydrogen bond donor: The amide N-H group.
A hydrogen bond acceptor: The amide carbonyl oxygen.
A hydrophobic/aromatic region: The ethyl-substituted phenyl ring.
Another aromatic region: The methoxy-substituted benzoyl ring.
A potential hydrogen bond acceptor: The oxygen of the methoxy group.
The relative spatial arrangement of these features is critical. Ligand-based drug design principles suggest that new derivatives should retain this optimal arrangement to maintain or improve biological activity. The ethyl group on the N-phenyl ring likely occupies a specific hydrophobic pocket within the target protein, while the methoxybenzamide portion engages in other interactions, such as hydrogen bonding and pi-stacking.
Elucidation of Key Structural Features for Desired Activity and Selectivity
Based on the analysis of related structures, several key structural features of this compound can be identified as crucial for its desired activity and selectivity.
The Amide Linker: The central benzamide core serves as a rigid scaffold that properly orients the two phenyl rings. The amide N-H and carbonyl groups are critical for forming hydrogen bonds with the target, a common interaction motif for many enzyme inhibitors and receptor ligands.
The 4-Ethylphenyl Moiety: The ethyl group at the para-position of the N-phenyl ring appears to be important for providing a specific hydrophobic interaction. The size and shape of this alkyl group are likely optimized for fitting into a corresponding hydrophobic pocket in the biological target. Modifications to this group, either by changing its size, branching, or replacing it with other functional groups, would be expected to have a significant impact on activity.
Molecular Docking Simulations for Target Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
While specific molecular docking studies targeting this compound are not extensively documented in publicly available research, the general procedure would involve selecting a relevant protein target. For benzamide derivatives, potential targets could include enzymes like histone deacetylases (HDACs) or various receptors, depending on the therapeutic area of interest.
An analysis of protein-ligand interactions would typically reveal key binding features. For this compound, these interactions would likely involve:
Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor and acceptor. The nitrogen atom can act as a donor, and the carbonyl oxygen can act as an acceptor, forming hydrogen bonds with amino acid residues in the protein's active site. The methoxy group's oxygen (-OCH₃) could also participate as a hydrogen bond acceptor.
Hydrophobic Interactions: The ethylphenyl and methoxybenzoyl moieties provide significant hydrophobic surfaces. The ethyl group and the phenyl rings would be expected to form van der Waals and hydrophobic interactions with nonpolar residues of the target protein, such as leucine, isoleucine, and valine.
Pi-Stacking: The two aromatic rings (the ethylphenyl ring and the methoxyphenyl ring) could engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.
A hypothetical interaction map is presented in the table below, illustrating the types of interactions that could be expected.
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
| Amide (-CONH-) | Asp, Glu, Gln, Asn, Ser, Thr | Hydrogen Bonding |
| Ethylphenyl Group | Leu, Val, Ile, Phe, Trp | Hydrophobic, van der Waals |
| Methoxyphenyl Group | Phe, Tyr, Trp, His | π-π Stacking, Hydrophobic |
| Methoxy (-OCH₃) | Ser, Thr, Asn, Gln | Hydrogen Bond Acceptor |
This table is illustrative and based on the chemical structure of this compound. Actual interactions depend on the specific protein target.
The prediction of binding modes describes the specific conformation and orientation of the ligand within the protein's active site. For this compound, docking simulations would generate several possible binding poses, which are then scored based on their predicted binding energy. The lowest energy poses are considered the most likely binding modes.
The flexibility of the molecule, particularly the rotation around the amide bond and the single bonds connecting the phenyl rings, would allow it to adopt various conformations to fit optimally within the binding site. The predicted binding mode would be crucial for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties or molecular descriptors with activity.
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. To perform a CoMFA study on a series of analogs of this compound, one would need a dataset of compounds with experimentally determined biological activities against a specific target.
The general steps would include:
Alignment: Aligning all the molecules in the dataset based on a common scaffold.
Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulomb) fields at each grid point.
Statistical Analysis: Using Partial Least Squares (PLS) analysis to build a regression model correlating the field values with the biological activities.
The results of a CoMFA study are often visualized as 3D contour maps, indicating regions where changes in steric bulk or electrostatic properties would be expected to increase or decrease biological activity. For instance, a green contour map around the 4-ethylphenyl group would suggest that bulkier substituents in that region are favorable for activity.
CoMSIA is another 3D-QSAR method similar to CoMFA, but it uses additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor, in addition to steric and electrostatic fields. CoMSIA often provides a more intuitive interpretation of the structure-activity relationship.
Similar to CoMFA, a CoMSIA study for this compound and its analogs would generate contour maps for each property. For example, a yellow contour map near the amide hydrogen would indicate that a hydrogen bond donor feature is favorable for activity in that region.
Density Functional Theory (DFT) Applications for Electronic and Geometric Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate various molecular properties with high accuracy.
For this compound, DFT calculations could be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a detailed 3D structure of the molecule in its lowest energy state.
Furthermore, DFT is used to calculate key electronic properties that are important for understanding the molecule's reactivity and interactions:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding how it will interact with other molecules, including protein targets. For this compound, the carbonyl oxygen of the amide group would be expected to be a region of high negative potential.
Atomic Charges: DFT can be used to calculate the partial charge on each atom in the molecule, providing insight into the charge distribution and dipole moment.
A summary of hypothetical DFT-calculated properties for this compound is provided in the table below.
| Property | Description | Predicted Characteristic for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Likely localized on the electron-rich methoxyphenyl ring. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Likely distributed across the benzamide scaffold. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the polar amide and methoxy groups. |
These are generalized predictions based on the structure. Actual values would require specific DFT calculations.
Future Research Directions and Translational Perspectives Pre Clinical Focus
Exploration of N-(4-ethylphenyl)-4-methoxybenzamide as a Pre-clinical Lead Compound
The journey of a novel chemical entity from discovery to a potential therapeutic agent begins with its identification and validation as a lead compound. For this compound, this initial exploration would be a critical first step. The broader class of N-phenylbenzamide derivatives has demonstrated a wide range of biological activities, suggesting that this specific molecule could hold therapeutic promise.
Pre-clinical evaluation would commence with a battery of in vitro assays to determine its cytotoxic and cytostatic effects against various cell lines. Drawing parallels from related compounds, these could include cancer cell lines such as lung (A549), cervical (HeLa), and breast (MCF-7), against which other N-phenylbenzamide derivatives have shown activity. nih.gov Furthermore, given the demonstrated efficacy of similar molecules against kinetoplastid parasites, screening against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani would be a logical starting point. nih.govacs.org Antiviral screening, for instance against Enterovirus 71 and Hepatitis B Virus (HBV), could also be pursued based on the activities of other N-phenylbenzamide analogues. mdpi.comnih.govnih.gov
Should initial screenings reveal significant biological activity, the subsequent step would involve establishing a preliminary structure-activity relationship (SAR). This would involve comparing the potency of this compound with closely related analogues to understand the contribution of the 4-ethylphenyl and 4-methoxybenzamide moieties to its biological effect. The primary goal of this stage is to ascertain whether this compound possesses a sufficiently promising activity profile to be designated a "lead compound," justifying further investment in its development.
Development of Advanced Analogues with Enhanced Potency and Selectivity
Once this compound is established as a viable lead compound, the focus would shift to medicinal chemistry efforts to synthesize advanced analogues. The primary objectives of this phase are to enhance its potency against the desired biological target and to improve its selectivity, thereby minimizing potential off-target effects.
Based on research into similar N-phenylbenzamide structures, several strategies could be employed to generate a library of analogues. These could include:
Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, nitro groups, alkyl chains) at different positions on both the 4-ethylphenyl and the 4-methoxybenzoyl rings could significantly modulate the compound's activity. For instance, the introduction of a bromine atom on the N-phenyl ring of a related benzamide (B126) derivative led to a promising lead compound for anti-enterovirus activity. mdpi.com
Modification of the Amide Linker: The amide bond is a key structural feature. Modifications, while synthetically challenging, could be explored to alter the compound's conformational properties and its interaction with biological targets.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres could improve pharmacokinetic properties. For example, the methoxy (B1213986) group could be replaced with other electron-donating groups to fine-tune the electronic properties of the molecule.
Each newly synthesized analogue would be subjected to the same battery of in vitro assays as the parent compound to determine its potency and selectivity. The data from these assays would be used to build a more comprehensive SAR profile, guiding the design of subsequent generations of analogues with progressively improved therapeutic potential.
Table 1: Hypothetical Analogue Development Strategy
| Parent Compound | Modification Strategy | Rationale | Potential Assays |
| This compound | Substitution on the 4-ethylphenyl ring | To probe the impact of steric and electronic effects on activity. | Cytotoxicity assays (e.g., MTT), antiparasitic assays. |
| This compound | Substitution on the 4-methoxybenzoyl ring | To modulate binding affinity and selectivity for the target. | Kinase inhibition assays, viral replication assays. |
| This compound | Bioisosteric replacement of the methoxy group | To improve metabolic stability and pharmacokinetic properties. | In vitro metabolic stability assays, cell permeability assays. |
Integration of Multi-omics Data for Comprehensive Mechanistic Understanding
To gain a deeper understanding of the mechanism of action of this compound, a multi-omics approach would be invaluable. This involves the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in cells or tissues treated with the compound.
A hypothetical workflow could involve:
Transcriptomic Analysis: Using techniques like RNA-sequencing to identify genes that are up- or down-regulated in response to treatment with the compound. This could provide initial clues about the cellular pathways being affected.
Proteomic Analysis: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications. This would help to confirm the findings from the transcriptomic analysis and to identify the specific proteins that are the direct or indirect targets of the compound.
Metabolomic Analysis: Using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to profile the changes in small-molecule metabolites. This could reveal alterations in metabolic pathways that are crucial for the observed biological effect.
By integrating the data from these different "omics" layers, researchers could construct a comprehensive picture of the compound's mechanism of action. This knowledge is crucial for predicting its therapeutic efficacy and potential side effects, and for identifying biomarkers that could be used to monitor its activity in future pre-clinical and clinical studies.
Novel Applications in Chemical Probes and Biological Tool Development
A potent and selective small molecule like this compound, or one of its optimized analogues, could be developed into a chemical probe. Chemical probes are powerful tools used to study the function of specific proteins or pathways in a biological system.
To be a useful chemical probe, a compound should ideally have:
High potency (typically in the nanomolar range)
High selectivity for its intended target
A known mechanism of action
Cellular activity
If this compound or an analogue is found to meet these criteria, it could be modified to create a variety of research tools. For example, a fluorescent tag could be attached to visualize the localization of its target protein within a cell. Alternatively, it could be immobilized on a solid support to be used in affinity chromatography experiments to identify its binding partners. The development of such chemical probes would not only advance our understanding of the biological processes modulated by this class of compounds but could also facilitate the discovery of new drug targets.
Synergistic Effects with Established Therapies (pre-clinical)
In many therapeutic areas, particularly oncology, combination therapy is becoming the standard of care. Combining drugs with different mechanisms of action can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This can allow for lower doses of each drug to be used, potentially reducing toxicity and overcoming drug resistance.
In a pre-clinical setting, this compound could be tested in combination with established therapeutic agents. For example, if it is found to have anticancer activity, it could be combined with standard-of-care chemotherapeutic drugs or targeted therapies.
Table 2: Hypothetical Pre-clinical Combination Therapy Studies
| Therapeutic Area | Potential Combination Partner | Rationale for Synergy | Pre-clinical Model |
| Oncology | A standard chemotherapeutic agent (e.g., doxorubicin) | Non-overlapping mechanisms of action could lead to enhanced cancer cell killing. | Cancer cell lines, tumor xenograft models in mice. |
| Infectious Disease (e.g., Trypanosomiasis) | An existing anti-parasitic drug (e.g., benznidazole) | Targeting different essential pathways in the parasite could prevent the emergence of resistance. | In vitro parasite cultures, animal models of infection. |
| Viral Infections | A direct-acting antiviral agent | Complementary mechanisms of inhibiting viral replication. | Virus-infected cell cultures. |
These pre-clinical studies would be essential to identify promising combination therapies that could then be further investigated in clinical trials. The ultimate goal is to develop more effective and less toxic treatment regimens for a variety of diseases.
Q & A
What are the standard synthetic routes for N-(4-ethylphenyl)-4-methoxybenzamide, and how do reaction conditions influence yield?
The synthesis of benzamide derivatives like this compound typically involves coupling a carboxylic acid with an aniline derivative using carbodiimide-based reagents. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide was synthesized via DCC/HOBt-mediated coupling at −50°C, achieving high purity confirmed by IR, ¹H-NMR, and elemental analysis . Key factors affecting yield include:
- Temperature : Low temperatures (−50°C) minimize side reactions like racemization.
- Coupling agents : DCC/HOBt enhances activation efficiency compared to standalone reagents.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H-NMR : Confirms substitution patterns (e.g., methoxy and ethylphenyl groups) via chemical shifts (δ 3.8–4.0 ppm for methoxy) .
- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
- Elemental analysis : Validates molecular formula accuracy (e.g., C, H, N content within ±0.3% of theoretical values) .
- Mass spectrometry : Provides molecular ion peaks and fragmentation patterns for structural validation .
How do pH and solvent selection impact the fluorescence properties of this compound?
Fluorescence studies on related benzamides (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) reveal:
- Optimal pH : Fluorescence intensity peaks at pH 5 due to protonation/deprotonation equilibria affecting electronic transitions .
- Solvent effects : Polar solvents (e.g., ethanol) enhance quantum yield by stabilizing excited states, while nonpolar solvents (e.g., hexane) reduce intensity .
- Temperature : Stability at 25°C suggests minimal thermal quenching, but higher temperatures (>40°C) degrade emission properties .
How can researchers resolve contradictions in fluorescence data across different experimental setups?
Discrepancies in fluorescence intensity or λmax may arise from:
- Instrument calibration : Validate spectrofluorometer settings (e.g., slit width, detector sensitivity) using standard fluorophores .
- Sample purity : Chromatographic purification (e.g., HPLC) removes fluorescent impurities .
- Environmental factors : Control oxygen levels (e.g., nitrogen purging) to mitigate quenching and photobleaching .
What strategies optimize the binding affinity of this compound to biological targets?
Advanced approaches include:
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) to enhance hydrophobic interactions .
- Molecular docking : Use computational tools (e.g., AutoDock) to predict binding modes with targets like enzymes or receptors .
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) .
How does the presence of electron-donating groups (e.g., methoxy, ethyl) influence reactivity and stability?
- Electron-donating effects : Methoxy groups increase aromatic ring electron density, enhancing resonance stabilization and reducing electrophilic substitution rates .
- Steric hindrance : Bulky substituents (e.g., ethylphenyl) may impede crystallization but improve metabolic stability in biological systems .
- Oxidative stability : Ethyl groups are less prone to oxidation than allyl or propargyl substituents, making them suitable for long-term storage .
What methodologies assess the compound’s potential mutagenicity or toxicity in preclinical studies?
- Ames testing : Evaluate mutagenicity using bacterial strains (e.g., Salmonella typhimurium) with/without metabolic activation .
- In vitro cytotoxicity assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293) to determine IC50 values .
- Metabolic profiling : LC-MS/MS identifies metabolites formed via hepatic microsomal enzymes, predicting detoxification pathways .
How can structural analogs of this compound guide drug discovery efforts?
Comparative analysis with analogs (e.g., N-(3,4-dimethoxyphenyl)-4-methoxybenzamide) reveals:
- Bioactivity trends : Chlorine or trifluoromethyl substitutions often enhance antimicrobial potency but reduce solubility .
- Pharmacokinetic trade-offs : Ethoxy groups improve membrane permeability but may increase CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
